molecular formula C20H18O6 B14225813 [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate CAS No. 554429-98-0

[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate

Cat. No.: B14225813
CAS No.: 554429-98-0
M. Wt: 354.4 g/mol
InChI Key: YSLFVYJBZZQRGB-UHFFFAOYSA-N
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Description

[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an acetate ester at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    3,4-Dimethoxyphenylacetic acid: A related compound with similar aromatic substitution patterns.

    Mescaline: A naturally occurring compound with structural similarities.

Uniqueness

What sets [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate apart from these similar compounds is its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. This uniqueness allows for its application in specialized fields such as medicinal chemistry and material science, where specific reactivity and stability are required.

Properties

CAS No.

554429-98-0

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C20H18O6/c1-11-15-7-6-14(25-12(2)21)10-18(15)26-20(22)19(11)16-8-5-13(23-3)9-17(16)24-4/h5-10H,1-4H3

InChI Key

YSLFVYJBZZQRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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